molecular formula C20H12Br2IN3O3 B11552310 2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate

Cat. No.: B11552310
M. Wt: 629.0 g/mol
InChI Key: FZNJQZZLGXJYIX-OPEKNORGSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound that features multiple halogen atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multi-step organic reactions. One common method includes the formation of the imine bond through the condensation of an aldehyde with an amine, followed by halogenation reactions to introduce bromine and iodine atoms. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its halogen atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[(pyridin-2-yl)formamido]imino}methyl]phenol
  • 2,4-Dibromo-6-[(E)-{[(pyridin-4-yl)formamido]imino}methyl]phenyl 2-iodobenzoate

Uniqueness

2,4-DIBROMO-6-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms.

Properties

Molecular Formula

C20H12Br2IN3O3

Molecular Weight

629.0 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C20H12Br2IN3O3/c21-14-8-13(11-25-26-19(27)12-4-3-7-24-10-12)18(16(22)9-14)29-20(28)15-5-1-2-6-17(15)23/h1-11H,(H,26,27)/b25-11+

InChI Key

FZNJQZZLGXJYIX-OPEKNORGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CN=CC=C3)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CN=CC=C3)I

Origin of Product

United States

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